Fluzoparib

Description

Historical Context and Evolution of PARP Inhibitors

The concept of inhibiting PARP activity for therapeutic benefit dates back several decades, with the first mention of PARP1 occurring in 1963. pharmacytimes.com Early studies in the 1970s demonstrated the inhibition of PARP activity. frontiersin.org The development of PARP inhibitors as a targeted cancer therapy gained significant momentum in the mid-1990s with the discovery of the breast cancer susceptibility genes, BRCA1 and BRCA2, and the subsequent understanding of their role in DNA double-strand break repair via homologous recombination (HR). icr.ac.uk

A pivotal breakthrough occurred in 2005 when research demonstrated that compounds inhibiting PARP could selectively kill cancer cells with faulty BRCA genes, while sparing normal cells with intact DNA repair mechanisms. mdpi.comnih.govicr.ac.uk This finding provided the preclinical proof of concept for exploiting synthetic lethality in BRCA-deficient tumors. mdpi.comocrahope.org The first PARP inhibitor, olaparib (B1684210), received regulatory approval in 2014 for patients with BRCA-mutated advanced ovarian cancer. pharmacytimes.comocrahope.org Since then, several other PARP inhibitors, including rucaparib, niraparib, and talazoparib, have been approved for various indications, primarily in ovarian, breast, pancreatic, and prostate cancers, particularly in patients with BRCA mutations or other homologous recombination deficiencies (HRD). frontiersin.orgocrahope.orgmyovariancancerteam.comprimeinc.org The evolution of PARP inhibitors has seen a shift from initial investigations in combination with DNA damaging agents to their successful application as monotherapies in genetically vulnerable tumors and in maintenance settings. myovariancancerteam.comnih.gov

Therapeutic Rationale of PARP Inhibition in DNA Repair Deficiencies

The therapeutic rationale for using PARP inhibitors in oncology is rooted in the concept of synthetic lethality. nih.govfrontiersin.orgnih.gov Synthetic lethality occurs when the simultaneous inhibition of two genes or pathways leads to cell death, whereas the inhibition of either alone does not. frontiersin.orgtandfonline.com In the context of PARP inhibitors, this concept is most prominently applied to tumors with defects in homologous recombination repair (HRR), such as those with mutations in BRCA1 or BRCA2. mdpi.comfrontiersin.orgtandfonline.com

PARP enzymes are essential for repairing SSBs through the BER pathway. nih.govresearchgate.net If PARP activity is inhibited, SSBs accumulate and can lead to the collapse of replication forks during DNA replication, resulting in the formation of DNA double-strand breaks (DSBs). nih.govmdpi.comonclive.com In cells with a functional HRR pathway (like normal cells), these DSBs can be effectively repaired. mdpi.comasjo.in However, in cancer cells with compromised HRR due to BRCA mutations or other deficiencies, the ability to repair these DSBs is severely impaired. frontiersin.orgasjo.inpatsnap.com This accumulation of unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, programmed cell death (apoptosis) in the cancer cells, while normal cells with intact HRR can survive. tandfonline.compatsnap.compatsnap.com This selective killing of cancer cells with HRR deficiencies is the basis of the synthetic lethality observed with PARP inhibitors. mdpi.comtandfonline.compatsnap.com

Beyond simple enzymatic inhibition, PARP inhibitors also induce "PARP trapping," where the PARP enzyme becomes trapped at the site of DNA damage. mdpi.compatsnap.com These trapped PARP-DNA complexes are highly cytotoxic as they obstruct replication machinery, further increasing replication stress and DNA damage. patsnap.com This dual mechanism of action, enzymatic inhibition and PARP trapping, contributes significantly to the anti-cancer efficacy of these agents. patsnap.com The therapeutic potential of PARP inhibitors extends beyond BRCA-mutated tumors to other cancers exhibiting HRD or "BRCAness," where there are functional deficiencies in HRR despite the absence of BRCA mutations. mdpi.comtandfonline.comasjo.in

Overview of Fluzoparib as a Novel Poly(ADP-ribose) Polymerase Inhibitor

Fluzoparib, also known by the identifier SHR3162 and trade name AiRuiYi, is an orally available small-molecule inhibitor of poly(ADP-ribose) polymerase, primarily targeting PARP1 and PARP2. nih.govnih.govpatsnap.comwikipedia.orgguidetoimmunopharmacology.org It has been characterized as a novel PARP inhibitor undergoing clinical evaluation and is approved for use in China for the treatment of epithelial ovarian, fallopian tube, and primary peritoneal cancers. wikipedia.orgnih.govguidetopharmacology.org

Preclinical studies have investigated the activity of fluzoparib. It has demonstrated potent inhibition of PARP1 enzyme activity with a half-maximum inhibitory concentration (IC50) of 2.0 nmol/L, which is comparable to that of olaparib (IC50 of 1.5 nmol/L). nih.govtandfonline.com Research has shown that fluzoparib induces persistent DSBs, G2/M arrest, and apoptosis in HR-deficient cells. nih.gov It selectively inhibits the proliferation of HR-deficient cells and can also sensitize both HR-deficient and HR-proficient cells to cytotoxic drugs. nih.gov

Studies in preclinical models, such as MDA-MB-436 xenografts (which are BRCA1-deficient), have shown that fluzoparib inhibits tumor growth. nih.gov Comparative studies in xenograft models have suggested that fluzoparib can show potent antitumor activity, with one study indicating that fluzoparib at 3 mg/kg elicited more potent antitumor activity compared to olaparib at the same dose and similar activity to a higher dose of olaparib (10 mg/kg). nih.govtandfonline.com

Fluzoparib's mechanism includes both enzyme inhibition and PARP trapping, contributing to its cytotoxic effects, particularly in tumors with BRCA1 or BRCA2 mutations. patsnap.com This targeting of the compromised homologous recombination repair pathway in such tumors is a key aspect of fluzoparib's anti-cancer efficacy. patsnap.com

Research findings have explored the potential of fluzoparib in combination therapies. Studies have indicated that fluzoparib in combination with apatinib (B926), or with apatinib plus paclitaxel (B517696), showed improved antitumor responses in preclinical models without increased toxicity. nih.govtandfonline.com These findings have supported the initiation of clinical studies evaluating these combinations. nih.gov Further research is exploring combinations with other agents, such as the MET inhibitor HS10241 in breast and ovarian cancer cells, and with icotinib (B1223) hydrochloride in biliary tract cancer cells, suggesting potential synergistic effects. nih.govdovepress.com

Clinical studies have been conducted to evaluate fluzoparib. A phase I study in patients with advanced solid tumors showed preliminary antitumor activity, particularly in ovarian and breast cancer. nih.govmemoinoncology.com In patients with platinum-sensitive recurrent ovarian cancer and germline BRCA1/2 mutations, a phase II study demonstrated promising antitumor activity with fluzoparib monotherapy. aacrjournals.org

The research findings on fluzoparib highlight its activity as a PARP inhibitor, its mechanism involving both enzyme inhibition and trapping, its selective toxicity to HR-deficient cells, and its potential for use in combination therapies, supporting its role as a novel agent in the oncology landscape. patsnap.comnih.govtandfonline.com

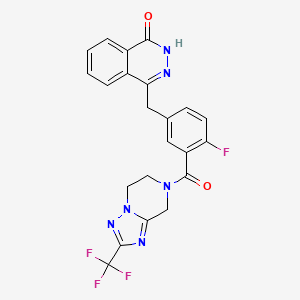

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9H,7-8,10-11H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGXCBHXFWBOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1358715-18-0 | |

| Record name | Fluzoparib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358715180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluzoparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FUZULOPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWF0ML1CK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Fluzoparib

Target Specificity and Enzyme Inhibition

Fluzoparib is a potent inhibitor of both PARP1 and PARP2 enzymes. nih.govresearchgate.net The PARP family of proteins is crucial for various cellular functions, including the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. patsnap.comfrontiersin.org Fluzoparib exerts its therapeutic effect by binding to the catalytic domain of PARP enzymes, preventing them from repairing DNA damage. nih.govfrontiersin.org

In cell-free enzymatic assays, fluzoparib has demonstrated significant inhibitory activity against PARP1, with reported half-maximal inhibitory concentration (IC50) values indicating high potency. nih.govmedchemexpress.com Its inhibitory capacity is comparable to that of olaparib (B1684210), a first-in-class PARP inhibitor. nih.govnih.gov Structural modeling has shown that fluzoparib occupies the catalytic active site of PARP1 in a similar manner to olaparib. nih.gov

| Source | Reported IC50 (nmol/L) |

|---|---|

| Pharmacologic characterization of fluzoparib, a novel poly(ADP‐ribose) polymerase inhibitor undergoing clinical trials - PMC nih.gov | 1.46 ± 0.72 |

| Phase I dose-escalation and expansion study of PARP inhibitor, fluzoparib (SHR3162), in patients with advanced solid tumors - PMC nih.gov | 2.0 |

| Fluzoparib (SHR3162) | PARP1 Inhibitor - MedchemExpress.com medchemexpress.com | 1.46 ± 0.72 |

| Synergism of PARP inhibitor fluzoparib (HS10160) and MET inhibitor HS10241 in breast and ovarian cancer cells - Selleck Chemicals selleckchem.com | 1.46 ± 0.72 |

Mechanism of Action: Synthetic Lethality in DNA Repair Deficient Cells

The primary mechanism of action for fluzoparib is exploiting the principle of synthetic lethality. patsnap.com In normal, healthy cells, DNA damage can be repaired through multiple pathways, including the homologous recombination (HR) pathway, which repairs double-strand breaks (DSBs) and involves proteins like BRCA1 and BRCA2. patsnap.comyoutube.com However, some cancer cells have mutations in genes like BRCA1 or BRCA2, rendering their HR pathway deficient. patsnap.com These cells become heavily reliant on the PARP-mediated base excision repair pathway to fix single-strand breaks (SSBs). patsnap.compatsnap.com By inhibiting PARP, fluzoparib prevents the repair of these SSBs, leading to a cascade of events that selectively kill these DNA repair-deficient cancer cells. patsnap.compatsnap.com

The inhibition of PARP enzyme activity by fluzoparib prevents the efficient repair of naturally occurring SSBs. patsnap.compatsnap.com As the cell prepares to divide and enters the replication phase, these unrepaired SSBs encounter the replication fork, leading to the collapse of the fork and the formation of more cytotoxic DSBs. nih.govpatsnap.compatsnap.com

In cells with a functional HR pathway, these DSBs can be effectively repaired. nih.gov However, in HR-deficient cells (such as those with BRCA mutations), the inability to repair these DSBs results in genomic instability and cell death. nih.govpatsnap.com Studies have shown that treatment with fluzoparib leads to the accumulation of DSBs, as indicated by the increased formation of γH2AX foci, a marker for DNA double-strand breaks. nih.govmedchemexpress.com This effect is observed in a concentration-dependent manner in BRCA-deficient cells but not in cells proficient in BRCA function. nih.gov

Beyond simple catalytic inhibition, fluzoparib's mechanism involves "PARP trapping". patsnap.com This process traps the PARP enzyme at the site of DNA damage. patsnap.comnih.gov The resulting PARP-DNA complexes are highly cytotoxic, as they create physical obstructions to DNA replication and transcription machinery, leading to replication stress and further DNA damage. patsnap.comnih.gov This trapping mechanism is considered a significant contributor to the anticancer efficacy of PARP inhibitors and is thought to be more cytotoxic than the mere prevention of SSB repair. patsnap.comfrontiersin.orgnih.gov

The accumulation of persistent DNA DSBs triggers cellular DNA damage response (DDR) pathways, which activate cell cycle checkpoints. nih.govnih.gov Fluzoparib treatment has been shown to induce cell cycle arrest at the G2/M phase in HR-deficient cells. nih.govnih.govmedchemexpress.com This arrest prevents the cells from entering mitosis with damaged DNA, providing an opportunity for repair. nih.govfrontiersin.org However, in cancer cells with compromised repair pathways, this prolonged arrest can ultimately lead to apoptosis. nih.govnih.gov The induction of G2/M arrest is evidenced by increased levels of key checkpoint proteins such as pCDK1 and cyclin B1. medchemexpress.comfrontiersin.org

The culmination of unrepaired DNA damage and prolonged cell cycle arrest is the induction of programmed cell death, or apoptosis. nih.govpatsnap.com Fluzoparib treatment in HR-deficient cells leads to the activation of apoptotic pathways. nih.govnih.govmedchemexpress.com This is characterized by the increased processing and activation of key apoptosis-mediating proteins, known as caspases. medchemexpress.com Research has shown that fluzoparib can induce the cleavage of caspase-3, -8, and -9 in a concentration-dependent manner. medchemexpress.com The activation of caspase-8 suggests involvement of the extrinsic apoptosis pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway, indicating that fluzoparib may trigger cell death through multiple routes. nih.gov The induction of apoptosis can also be triggered by signals from other dying cells through pathways involving tumor necrosis factor (TNF). elifesciences.org

Preclinical Research and Pharmacological Characterization of Fluzoparib

In Vitro Studies on Fluzoparib Efficacy

In vitro research has explored fluzoparib's effects on cancer cell proliferation, its ability to sensitize cancer cells to cytotoxic agents, and its radiosensitization potential. nih.govmolnova.comtargetmol.com

Selective Inhibition of Homologous Recombination Repair (HR)-Deficient Cell Proliferation

Fluzoparib has demonstrated a preferential inhibitory effect on the proliferation of cancer cells with homologous recombination repair (HR) deficiencies. nih.govnih.govmolnova.comtargetmol.com This selectivity is a key characteristic of PARP inhibitors, which exploit the concept of synthetic lethality in HR-deficient cells. nih.govnih.govtargetmol.comresearchgate.net Studies have shown that fluzoparib is particularly effective against cell lines deficient in BRCA1 (UWB1.289 and MDA-MB-436), BRCA2 (V-C8), BRCA1-deficient/BRCA2-mutated (MX-1), and BRCA1 hypermethylated (OVCAR-8) cells. molnova.com In contrast, its antiproliferative effects were less pronounced in HR-proficient cells. molnova.com The in vitro anticancer activities of fluzoparib have been reported to be comparable to those of olaparib (B1684210), another established PARP inhibitor. nih.gov

Sensitization of Cancer Cells to Cytotoxic Agents

Beyond its activity as a single agent, fluzoparib has shown the ability to sensitize both HR-deficient and HR-proficient cancer cells to cytotoxic drugs. nih.govnih.govmolnova.comtargetmol.comresearchgate.net This suggests a potential for combination therapies to enhance treatment efficacy. For instance, fluzoparib has been shown to intensify the inhibitory effect on cell proliferation when combined with temozolomide (B1682018) (TMZ), mitomycin C (MMC), or cisplatin (B142131) (CDDP). nih.gov The combination of fluzoparib and TMZ demonstrated a notable synergistic effect. nih.gov

Radiosensitization Effects in Specific Cancer Cell Lines

Preclinical studies have also investigated fluzoparib's potential as a radiosensitizer. nih.govguidetopharmacology.orgdovepress.com In vitro experiments using non-small cell lung cancer (NSCLC) cell lines have demonstrated that fluzoparib can enhance their sensitivity to radiation. researchgate.netnih.govresearchgate.net The proposed mechanisms underlying this radiosensitization include increased apoptosis, cell-cycle arrest, enhanced irradiation-induced DNA damage, and delayed DNA damage repair. molnova.comtargetmol.comresearchgate.netnih.gov Furthermore, studies in biliary tract cancer cell lines (HCCC-9810 and GBC-SD) have shown that combined treatment with fluzoparib and icotinib (B1223) hydrochloride significantly inhibited cell proliferation and enhanced radiosensitivity when combined with radiation. dovepress.comnih.gov This combination treatment also affected cell cycle distribution, enhanced apoptosis, and delayed DNA damage repair by influencing the EGFR signaling pathway and RAD51 expression. dovepress.comnih.gov

In Vivo Antitumor Activity in Xenograft Models

The in vivo efficacy of fluzoparib has been evaluated in various cancer xenograft models, particularly those with HR deficiencies. nih.govmolnova.comguidetopharmacology.orgnih.govresearchgate.net These studies provide insights into the compound's effectiveness within a living system.

Efficacy in HR-Deficient Cancer Xenografts

Fluzoparib has demonstrated robust antitumor activity in HR-deficient xenograft models. nih.govmolnova.comtargetmol.com In MDA-MB-436 xenografts, which are BRCA1-deficient, fluzoparib treatment resulted in a significant inhibition of tumor growth. nih.govmolnova.com For example, at a dosage of 30 mg/kg, fluzoparib showed a tumor growth inhibition rate of 59% on day 21. nih.govmolnova.com Studies using MX-1 xenograft models, which are BRCA1-deficient/BRCA2-mutated, have also confirmed the significant antitumor activity of fluzoparib. nih.gov

Comparative Preclinical Efficacy with Established PARP Inhibitors

Preclinical studies have compared the efficacy of fluzoparib with that of established PARP inhibitors like olaparib. nih.govmolnova.comresearchgate.netnih.gov In the MDA-MB-436 xenograft model, fluzoparib appeared to be more potent than olaparib at the same dosage (30 mg/kg). nih.govmolnova.com Fluzoparib at a lower dose (3 mg/kg) also showed more potent antitumor activity compared to olaparib at the same dose and similar activity to olaparib at a higher dose (10 mg/kg) in certain models. nih.gov The superior performance of fluzoparib compared to olaparib has been observed in multiple human tumor xenograft models. nih.gov This enhanced in vivo activity of fluzoparib may be attributed to its potent in vitro anticancer activities and favorable pharmacokinetic properties, including higher exposure in tumor tissue compared to plasma. nih.gov

| Cell Line / Model | HR Status | In Vitro IC50 (μM) (where available) | In Vivo Tumor Growth Inhibition Rate (Example) | Reference |

| UWB1.289 | BRCA1-deficient | 0.51 | Not specified in snippets | molnova.com |

| MDA-MB-436 | BRCA1-deficient | 1.57 | 59% at 30 mg/kg (Day 21) | nih.govmolnova.com |

| V-C8 | BRCA2-deficient | 0.053 | Not specified in snippets | molnova.com |

| MX-1 | BRCA1-deficient/BRCA2-mutated | 1.57 | Significant antitumor activity | nih.govmolnova.com |

| OVCAR-8 | BRCA1 hypermethylated | 1.43 | Not specified in snippets | molnova.com |

| V-C8#13-5 | HR-proficient | Higher than HR-deficient cells | Not specified in snippets | molnova.com |

| UWB1.289 BRCA1 | HR-proficient | Higher than HR-deficient cells | Not specified in snippets | molnova.com |

| NSCLC cell lines | Varied, including non-BRCA1/2 | Not specified in snippets | Radiosensitization observed | researchgate.netnih.gov |

| Biliary Tract Cancer cells | Not specified | Not specified in snippets | Radiosensitization observed (with Icotinib) | dovepress.comnih.gov |

| NKTCL cell lines | Not specified | Dose-dependent inhibition | Synergistic effects (with Chidamide) | nih.govresearchgate.net |

Clinical Development and Therapeutic Applications of Fluzoparib

Phase I Clinical Investigations in Advanced Solid Tumors

The initial clinical evaluation of fluzoparib in humans was a Phase I dose-escalation and expansion study designed to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid malignancies. This first-in-human trial enrolled individuals with various types of advanced solid tumors who were refractory to standard therapies. The study established a maximum tolerated dose and provided early evidence of the compound's therapeutic potential across different cancer types.

In the Phase I trial, fluzoparib demonstrated encouraging antitumor activity in a range of advanced solid tumors. Patients with advanced ovarian cancer, breast cancer, and other solid malignancies participated in this stage of clinical investigation. The objective response rate (ORR), a measure of tumor shrinkage, was a key indicator of the drug's efficacy.

Notably, in patients with platinum-sensitive ovarian cancer, the ORR was 30% (3 out of 10 patients). For patients with breast cancer, the ORR was 7.7% (1 out of 13 patients). The study also reported on median progression-free survival (mPFS), which was 7.2 months for patients with ovarian cancer and 3.5 months for those with breast cancer who received a certain dose level of fluzoparib. A subsequent Phase 1 trial investigating fluzoparib in combination with apatinib (B926), a VEGFR inhibitor, in patients with recurrent ovarian or triple-negative breast cancer (TNBC) showed an ORR of 60% in ovarian cancer and 23% in TNBC across all dose levels.

| Malignancy | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Clinical Trial Details |

|---|---|---|---|

| Platinum-Sensitive Ovarian Cancer | 30% | 9.3 months | Monotherapy, Dose-Expansion Cohort |

| Ovarian Cancer (overall) | - | 7.2 months | Monotherapy, Dose-Expansion Cohort |

| Breast Cancer | 7.7% | 3.5 months | Monotherapy, Dose-Expansion Cohort |

| Ovarian Cancer (in combination with Apatinib) | 60% | - | Phase 1 Combination Therapy Trial |

| Triple-Negative Breast Cancer (in combination with Apatinib) | 23% | - | Phase 1 Combination Therapy Trial |

Phase II Clinical Trials in Specific Cancer Subtypes

Following the promising results from the Phase I study, fluzoparib advanced to Phase II clinical trials to further evaluate its efficacy and safety in more specific patient populations and cancer subtypes. These studies aimed to provide more definitive evidence of its therapeutic benefit.

A pivotal open-label, multicenter, single-arm Phase II study (FZOCUS-3) was conducted to assess the efficacy and safety of fluzoparib in patients with germline BRCA1/2-mutated, platinum-sensitive recurrent ovarian cancer who had previously received two to four lines of platinum-based chemotherapy. In this trial, 113 patients received fluzoparib monotherapy.

The primary endpoint was the objective response rate (ORR) assessed by an independent review committee (IRC). The IRC-assessed ORR was 69.9%. The investigator-assessed ORR was slightly higher at 70.8%. The median progression-free survival (PFS) as determined by the IRC was 12.0 months, while the investigator-assessed median PFS was 10.3 months. The 12-month survival rate in this patient population was 93.7%. These results demonstrated substantial antitumor activity for fluzoparib in this specific patient group. Based on these positive findings, fluzoparib received its first approval in China for this indication.

| Efficacy Endpoint | Independent Review Committee (IRC) Assessment | Investigator Assessment |

|---|---|---|

| Objective Response Rate (ORR) | 69.9% | 70.8% |

| Median Progression-Free Survival (mPFS) | 12.0 months | 10.3 months |

| 12-Month Survival Rate | 93.7% |

The efficacy of fluzoparib as a maintenance therapy was evaluated in the FZOCUS-2 trial, a multicenter, randomized, double-blind, placebo-controlled, Phase III study. This trial enrolled patients with platinum-sensitive, recurrent ovarian, fallopian tube, or primary peritoneal cancer who had achieved a complete or partial response to their most recent platinum-based chemotherapy. A total of 252 patients were randomized to receive either fluzoparib or a placebo.

The clinical development of fluzoparib has also included investigations into its efficacy in breast cancer, particularly in subtypes with limited treatment options. A Phase 1 trial of fluzoparib in combination with apatinib included patients with metastatic triple-negative breast cancer (TNBC). The ORR for the TNBC cohort in this study was 23%.

Furthermore, a Phase III clinical trial (the FABULOUS study) evaluated fluzoparib alone and in combination with apatinib versus standard chemotherapy in patients with HER2-negative metastatic breast cancer with germline BRCA mutations. The results indicated a significant improvement in progression-free survival (PFS). For patients receiving fluzoparib monotherapy, the median PFS was 6.7 months compared to 3.0 months for those on standard chemotherapy. The combination of fluzoparib and apatinib resulted in a median PFS of 11.0 months. There are also ongoing or planned studies, including a Phase 1/2 umbrella trial for metastatic TNBC and a study of fluzoparib combined with chemotherapy as a neoadjuvant treatment for HRD-positive, HR+/HER2- breast cancer. Another trial is specifically evaluating neoadjuvant fluzoparib in germline BRCA-mutated triple-negative breast cancer.

The therapeutic potential of fluzoparib is being explored in other solid tumors, including Ewing sarcoma. Preclinical evidence suggests that Ewing sarcoma cells are particularly sensitive to PARP inhibition. An ongoing Phase II clinical trial is investigating the combination of fluzoparib with irinotecan liposome and temozolomide (B1682018) for the treatment of recurrent or metastatic Ewing sarcoma. Additionally, a Phase Ib/II study is evaluating fluzoparib in combination with dalpiciclib (B3323353) in patients with various types of locally advanced or metastatic sarcoma, including Ewing sarcoma.

Phase III Clinical Trials and Ongoing Registrational Studies

Fluzoparib, a novel poly (ADP-ribose) polymerase (PARP) inhibitor, has been investigated across a spectrum of solid tumors in numerous clinical trials. nih.govnih.gov Its development has led to pivotal Phase III studies and ongoing research aimed at securing regulatory approval for various cancer indications.

A key area of investigation for fluzoparib has been its role as a maintenance therapy for patients with platinum-sensitive, recurrent ovarian cancer. The FZOCUS-2 trial, a multicenter, randomized, double-blind, placebo-controlled, Phase III study (NCT03863860), was designed to assess the efficacy of fluzoparib in this patient population. nih.govascopubs.orgnih.gov The trial enrolled patients with high-grade, platinum-sensitive recurrent ovarian cancer who had responded to their second- or later-line platinum-based chemotherapy. ascopubs.orgnih.gov The study demonstrated that fluzoparib as a maintenance therapy led to a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to a placebo, irrespective of the patients' germline BRCA1/2 mutation status. ascopubs.orgfcshemoncreview.com

Fluzoparib's therapeutic potential has been explored in several other challenging-to-treat cancers.

HER2-Negative Breast Cancer: The FABULOUS study (NCT04296370), a randomized, open-label, 3-arm Phase III trial, evaluated fluzoparib alone or in combination with apatinib against the physician's choice of chemotherapy in patients with HER2-negative metastatic breast cancer harboring a germline BRCA mutation. larvol.com The trial reported that both fluzoparib monotherapy and the combination therapy significantly improved progression-free survival compared to standard chemotherapy. larvol.comesmo.org

Pancreatic Cancer: A Phase III trial (NCT04300114) was initiated to evaluate fluzoparib as a maintenance treatment for patients with germline BRCA/PALB2-mutated metastatic pancreatic cancer whose disease had not progressed on first-line platinum-based chemotherapy. nih.govveeva.com However, this study was reported as terminated. veeva.com Another study, a Phase I trial (NCT04425876), has been assessing fluzoparib in combination with mFOLFIRINOX for resectable pancreatic cancer. npcf.uslarvol.com

Prostate Cancer: In metastatic castration-resistant prostate cancer (mCRPC), a preliminary retrospective study showed that fluzoparib, alone or in combination with abiraterone (B193195), resulted in a prostate-specific antigen (PSA) decrease in a majority of treated patients. china-oncology.com A Phase II trial, FAST-PC (NCT05223582), has investigated fluzoparib combined with abiraterone as a neoadjuvant treatment for locoregional high-risk prostate cancer. ascopubs.org Furthermore, a global, randomized, double-blind, placebo-controlled Phase III study (NCT04691804) is ongoing to evaluate fluzoparib in combination with abiraterone acetate and prednisone as a first-line treatment for patients with mCRPC.

The application of fluzoparib has also been extended to cancers with high unmet medical needs like glioblastoma and small cell lung cancer (SCLC).

Glioblastoma: While multiple Phase III clinical trials have been conducted for various targeted drugs in glioblastoma, specific Phase III trial results for fluzoparib in this indication are not yet widely reported. nih.gov Early phase studies for other PARP inhibitors, such as niraparib, are ongoing. ivybraintumorcenter.org

Small Cell Lung Cancer (SCLC): Fluzoparib has been evaluated in SCLC, a highly aggressive malignancy. nih.gov The STAMP study (NCT04933175), a multi-center, single-arm Phase II clinical trial, was designed to assess the efficacy and safety of fluzoparib combined with anlotinib (B1662124) in extensive-stage SCLC after first-line platinum-based chemotherapy, with the objective response rate (ORR) as the primary endpoint. nih.govresearchgate.net Additionally, a Phase Ib trial investigated fluzoparib in combination with the PD-L1 inhibitor SHR-1316 in patients with relapsed SCLC. nih.gov There is also a study protocol for a trial combining fluzoparib with apatinib as a second-line treatment for extensive-stage SCLC. clinicaltrials.gov

Clinical Efficacy and Safety Profile Observations

Clinical trials have provided key insights into the efficacy of fluzoparib, primarily through measures of tumor response and patient survival.

Breast Cancer: The Phase III FABULOUS trial in HER2-negative metastatic breast cancer with germline BRCA1/2 mutations showed a superior median PFS for patients treated with fluzoparib plus apatinib (11.0 months) and fluzoparib alone (6.7 months) compared to standard chemotherapy (3.0 months). larvol.com

Small Cell Lung Cancer: In a Phase Ib trial for relapsed SCLC, the combination of fuzuloparib and SHR-1316 resulted in a confirmed ORR of 6.3% in the recommended Phase II dose cohort, with a median PFS of 1.4 months. nih.gov

Table 1: Progression-Free Survival (PFS) in Fluzoparib Clinical Trials

| Cancer Type | Trial Name/Identifier | Treatment Arm | Control Arm | Median PFS (Treatment) | Median PFS (Control) | Hazard Ratio (HR) |

|---|---|---|---|---|---|---|

| Recurrent Ovarian Cancer | FZOCUS-2 (NCT03863860) | Fluzoparib | Placebo | 12.9 months | 5.5 months | 0.25 nih.govascopost.com |

| HER2-Negative Breast Cancer | FABULOUS (NCT04296370) | Fluzoparib + Apatinib | Chemotherapy | 11.0 months | 3.0 months | 0.27 larvol.comesmo.org |

| HER2-Negative Breast Cancer | FABULOUS (NCT04296370) | Fluzoparib | Chemotherapy | 6.7 months | 3.0 months | 0.49 larvol.com |

Table 2: Objective Response Rate (ORR) in Fluzoparib Clinical Trials

| Cancer Type | Trial Identifier | Patient Cohort | Objective Response Rate (ORR) |

|---|---|---|---|

| Recurrent Ovarian Cancer | Phase II (FZOCUS-3) | gBRCA1/2 mutated, platinum-sensitive | 69.9% nih.govnih.gov |

Ovarian Cancer: In the Phase II study of fluzoparib for recurrent ovarian cancer, the median OS was not reached at the time of data cutoff, but the 12-month survival probability was high at 93.7%. nih.govnih.govaacrjournals.org

Small Cell Lung Cancer: The Phase Ib study in relapsed SCLC reported a median OS of 5.6 months for the combination of fluzoparib and SHR-1316. nih.govresearchgate.net The 6-month OS rate was 43.8% and the 12-month OS rate was 27.3%. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Abiraterone |

| Anlotinib |

| Apatinib |

| Carboplatin |

| Cisplatin (B142131) |

| Etoposide |

| Fluzoparib |

| Gemcitabine |

| Nab-paclitaxel |

| Niraparib |

| Olaparib (B1684210) |

| Paclitaxel (B517696) |

| Prednisone |

| Rucaparib |

| Temozolomide |

Observed Safety Profiles and Tolerability in Clinical Settings

The clinical development of fluzoparib has established a safety profile that is generally considered acceptable and manageable. aacrjournals.org As a potent inhibitor of poly (ADP-ribose) polymerase (PARP), its adverse effects are consistent with the known class effects of PARP inhibitors, with hematological and gastrointestinal toxicities being the most commonly reported. patsnap.comnih.gov

General Safety Profile in Monotherapy

In clinical trials involving fluzoparib as a monotherapy, a consistent pattern of adverse events (AEs) has been observed across various patient populations. Safety data pooled from three studies encompassing 294 patients with ovarian cancer treated with fluzoparib monotherapy showed that all-grade AEs were reported in 94.9% of patients. researchgate.net

The most frequently reported AEs include a range of hematological and non-hematological issues.

Hematological Toxicities: The most common hematological side effects associated with fluzoparib are anemia, thrombocytopenia (low platelet count), and neutropenia (low white blood cell count). patsnap.compatsnap.com In a Phase II study of patients with germline BRCA1/2-mutated, platinum-sensitive recurrent ovarian cancer, anemia or decreased hemoglobin was the most common Grade ≥3 adverse event. aacrjournals.orgnih.gov Pooled data indicates that anemia is the most prevalent AE, occurring in 58.5% of patients (all grades), followed by thrombocytopenia (41.5%), leukopenia (a decrease in the total number of white blood cells), and neutropenia. researchgate.net These hematological toxicities are a known class effect of PARP inhibitors and are typically monitored through regular blood tests. patsnap.comnih.govmdpi.com

Non-Hematological Toxicities: Among non-hematological toxicities, gastrointestinal issues are very common. patsnap.com Nausea was reported in 57.1% of patients in the pooled analysis, making it one of the most frequent side effects. researchgate.net Vomiting, diarrhea, and constipation have also been frequently reported. patsnap.com Fatigue is another significant and commonly reported side effect that can impact a patient's daily activities. patsnap.compatsnap.com Other observed non-hematological AEs include musculoskeletal pain, potential for liver function abnormalities indicated by elevated liver enzymes, and skin reactions such as rashes and itching. patsnap.com

The following table summarizes the incidence of the most common all-grade treatment-emergent adverse events (TEAEs) from a pooled analysis of fluzoparib monotherapy in ovarian cancer.

| Adverse Event | Incidence (All Grades) |

| Anemia | 58.5% |

| Nausea | 57.1% |

| Thrombocytopenia | 41.5% |

| Vomiting | 26.2% |

| Leukopenia | 9.5% |

| Neutropenia | Not specified in pooled data |

Data sourced from a pooled analysis of 294 patients with ovarian cancer. researchgate.net

Severity and Management of Adverse Events

While a high percentage of patients experience AEs, most are low-grade and manageable. However, Grade ≥3 AEs are also observed. In the Phase II study of 113 patients with recurrent ovarian cancer, Grade ≥3 AEs occurred in 63.7% of participants. aacrjournals.orgnih.gov The total incidence of Grade ≥3 hematological AEs in the pooled analysis was 40.5%. researchgate.net

The table below details the incidence of common Grade ≥3 TEAEs.

| Adverse Event (Grade ≥3) | Incidence |

| Anemia / Hemoglobin decreased | Most common in ovarian cancer study aacrjournals.orgnih.gov |

| Anemia | 25.1% nih.gov / 22.8% researchgate.net |

| Thrombocytopenia / Platelet count decreased | 16.8% nih.gov / 13.3% researchgate.net |

| Neutropenia / Neutrophil count decreased | 12.6% nih.gov / 10.5% researchgate.net |

| Leukopenia / White blood cell decreased | 8.8% researchgate.net |

| Vomiting | 1.4% researchgate.net |

Data compiled from studies in small cell lung cancer and ovarian cancer. aacrjournals.orgresearchgate.netnih.govnih.gov

Adverse events have led to treatment modifications in a notable portion of patients. In the Phase II ovarian cancer trial, AEs resulted in treatment interruption for 39.8% of patients and dose reduction for 34.5%. aacrjournals.orgnih.gov Treatment discontinuation due to AEs is less common, occurring in only 0.9% of patients in the same study, suggesting that most toxicities can be managed with dose adjustments or supportive care. aacrjournals.orgnih.gov One treatment-related death was reported in this trial. aacrjournals.orgnih.gov

Tolerability in Combination Therapies

The safety profile of fluzoparib has also been evaluated in combination with other anti-cancer agents.

With Anlotinib: In a study combining fluzoparib with the multi-target tyrosine kinase inhibitor anlotinib for small cell lung cancer, the most common Grade ≥3 AEs were anemia (25.1%), decreased platelet count (16.8%), and decreased neutrophil count (12.6%). nih.gov

With Abiraterone and ADT: A planned interim analysis of the FAST-PC trial evaluated neoadjuvant fluzoparib combined with abiraterone and androgen deprivation therapy (ADT) in high-risk prostate cancer. ascopubs.org The combination was found to be generally safe, with the most common medication-related AEs being anemia (33.3%), hypokalemia (25.0%), and liver dysfunction (25.0%). ascopubs.org No patients discontinued the protocol due to AEs. ascopubs.org

With SHR-1316: In a Phase Ib trial for relapsed small cell lung cancer, the combination of fluzoparib with the anti-PD-L1 antibody SHR-1316 was evaluated. nih.gov A recommended phase II dose was established based on tolerability, with one patient experiencing clinically significant toxicities (decreased platelet count) at the higher dose level. nih.gov

These combination studies indicate that while the addition of other agents can introduce or exacerbate certain toxicities, the safety profile generally remains manageable. ascopubs.orgnih.gov

Mechanisms of Resistance to Fluzoparib and Overcoming Strategies

Acquired and De Novo Resistance Pathways

Resistance to PARP inhibitors can be broadly categorized into two types: acquired resistance, which develops in tumors that were initially sensitive to the drug, and de novo or intrinsic resistance, where tumors are inherently non-responsive from the outset. While specific research on fluzoparib is still emerging, the mechanisms of resistance are largely thought to mirror those observed with other PARP inhibitors.

A primary mechanism of acquired resistance to PARP inhibitors is the restoration of homologous recombination (HR) repair functionality in tumor cells that initially harbored deleterious mutations in genes such as BRCA1 or BRCA2. nih.govnih.govresearchgate.net This can occur through secondary somatic mutations, often referred to as reversion mutations, which restore the open reading frame of the mutated BRCA1/2 gene, leading to the production of a functional protein. nih.govnih.gov While this is a well-documented phenomenon for PARP inhibitors in general, specific clinical or preclinical studies detailing BRCA1/2 reversion mutations as a direct mechanism of resistance to fluzoparib are not yet prevalent in the available literature. It is, however, a critical consideration in patients who develop resistance to fluzoparib, particularly those with known germline or somatic BRCA1/2 mutations.

The restoration of HR proficiency effectively negates the synthetic lethal interaction exploited by PARP inhibitors, allowing cancer cells to repair double-strand DNA breaks and survive treatment. Beyond reversion mutations, other genetic and epigenetic events can also contribute to the restoration of HR, further complicating the landscape of PARP inhibitor resistance.

The DNA Damage Response (DDR) is a complex network of signaling pathways that detect and repair DNA lesions. nih.govmdpi.com Alterations within these pathways can contribute to both de novo and acquired resistance to PARP inhibitors like fluzoparib. Fluzoparib itself has been shown to lead to the accumulation of DNA damage by blocking the DDR and DNA replication. researchgate.net However, cancer cells can adapt to this therapeutic pressure through various mechanisms.

Upregulation of other components of the DDR network can compensate for the PARP inhibition, thereby allowing for the continued repair of DNA damage. For instance, increased expression or activity of proteins involved in alternative DNA repair pathways can bypass the need for PARP-mediated repair. While specific alterations in DDR pathways conferring resistance to fluzoparib are an active area of investigation, the broader understanding of PARP inhibitor resistance suggests that changes in the expression and function of key DDR proteins are a significant contributing factor.

Strategies to Circumvent Fluzoparib Resistance

To address the challenge of fluzoparib resistance, researchers are actively exploring strategies to either prevent its development or re-sensitize resistant tumors. These approaches primarily focus on targeting the identified resistance mechanisms, often through combination therapies.

Key proteins in the homologous recombination pathway, such as RAD51 and MRE11, have been identified as significant contributors to fluzoparib resistance. nih.govunicatt.it Overexpression of these genes can restore HR function even in the presence of a PARP inhibitor, thus diminishing its efficacy.

Studies have shown that in fluzoparib-resistant triple-negative breast cancer (TNBC) cells, the expression of both RAD51 and MRE11 is significantly upregulated. nih.gov Genetic suppression of RAD51 and MRE11 in these resistant cell lines has been demonstrated to re-sensitize them to fluzoparib, confirming their role as key drug resistance genes. nih.gov This highlights the importance of monitoring the expression levels of these genes in patients receiving fluzoparib and suggests that they could serve as potential biomarkers for predicting resistance.

| Gene | Function in Homologous Recombination | Role in Fluzoparib Resistance | Therapeutic Implication |

|---|---|---|---|

| RAD51 | Catalyzes the key steps of DNA strand exchange. | Overexpression is associated with resistance. nih.gov | Targeting RAD51 may overcome resistance. |

| MRE11 | Part of the MRN complex that detects and processes DNA double-strand breaks. | Upregulation contributes to resistance. nih.gov | Inhibition of MRE11 is a potential strategy to re-sensitize tumors. |

A promising strategy to overcome fluzoparib resistance is the use of combination therapies that target the underlying resistance mechanisms. One such approach involves the combination of fluzoparib with chidamide (B1683975), a histone deacetylase (HDAC) inhibitor. escholarship.org

Preclinical studies have demonstrated that chidamide can effectively reverse fluzoparib resistance in TNBC cells. nih.govescholarship.orgresearchgate.net The mechanism of this reversal involves the downregulation of the key drug resistance genes RAD51 and MRE11. nih.gov The combination of chidamide and fluzoparib has been shown to significantly inhibit the proliferation, migration, and invasiveness of fluzoparib-resistant cells both in vitro and in vivo. nih.govescholarship.org This combination therapy also leads to cell cycle arrest at the G2/M phase and induces apoptosis in resistant cells. nih.gov

The synergistic effect of fluzoparib and chidamide provides a strong rationale for further clinical investigation of this combination in patients who have developed resistance to fluzoparib monotherapy.

| Combination Agent | Mechanism of Action | Effect on Fluzoparib Resistance | Supporting Evidence |

|---|---|---|---|

| Chidamide | Histone Deacetylase (HDAC) Inhibitor | Reverses resistance by downregulating RAD51 and MRE11 expression. nih.gov | In vitro and in vivo studies in triple-negative breast cancer. nih.govescholarship.orgresearchgate.net |

Fluzoparib in Combination Therapy Regimens

Rationale for Combination Approaches

The primary rationale for combining fluzoparib with other therapies is to achieve synergistic antitumor effects, where the combined impact is greater than the sum of the effects of each individual drug. medrxiv.org Preclinical studies have shown that fluzoparib can sensitize both homologous recombination (HR)-deficient and HR-proficient cells to cytotoxic drugs. nih.govresearchgate.net This suggests that fluzoparib can lower the threshold for cell death induced by other agents.

One key synergistic strategy involves pairing fluzoparib with anti-angiogenic drugs. nih.gov Anti-angiogenic agents can induce hypoxia within the tumor microenvironment. nih.gov This hypoxic state is thought to downregulate HR repair proteins, creating a state of "BRCAness" and thereby increasing the tumor's sensitivity to PARP inhibition. nih.gov This combination has shown robust antitumor activity in preclinical models. nih.gov

Another approach to achieving synergy is by targeting parallel DNA damage response (DDR) pathways. For instance, combining PARP inhibitors with agents that target other key proteins in the DDR network can lead to a more profound and sustained disruption of cancer cell repair mechanisms, ultimately leading to enhanced cell death.

Furthermore, combining fluzoparib with inhibitors of receptor tyrosine kinases, such as MET, has demonstrated synergistic effects in eliminating triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC) cells. nih.gov This combination leads to an increase in DNA double-strand breaks induced by fluzoparib. nih.gov

Acquired resistance is a significant challenge in PARP inhibitor monotherapy. nih.govresearchgate.net Tumors can develop resistance through various mechanisms, including the restoration of HR function. nih.govnih.gov Combination therapies offer a promising strategy to overcome or delay the onset of this resistance. nih.govbroadinstitute.org

By combining fluzoparib with agents that have different mechanisms of action, it is possible to target multiple cancer cell vulnerabilities simultaneously. nih.gov This multi-pronged attack can make it more difficult for cancer cells to develop effective resistance mechanisms. For example, combining fluzoparib with chemotherapy can be effective in tumors that have developed resistance to PARP inhibitors alone.

Moreover, combination strategies can expand the therapeutic scope of fluzoparib beyond tumors with pre-existing HR deficiencies, such as those with BRCA1/2 mutations. researchgate.net As mentioned, by inducing a state of "BRCAness" with other agents, fluzoparib's efficacy can be extended to a broader patient population. nih.gov Preclinical evidence has shown that fluzoparib sensitizes both HR-deficient and HR-proficient cells to cytotoxic agents, supporting its use in a wider range of tumor types. nih.govresearchgate.net

Preclinical and Clinical Combinations

The combination of fluzoparib and apatinib (B926), a VEGFR inhibitor, has been investigated in both preclinical and clinical settings, showing significant promise. nih.govascopubs.org Preclinical studies in a BRCA wild-type gastric cancer patient-derived xenograft (PDX) model demonstrated that this two-drug combination resulted in improved antitumor effects without a corresponding increase in toxicity. nih.gov Further in vivo experiments using an ovarian cancer cell-line transplanted tumor model showed a significant reduction in tumor weight in the combination group compared to single-agent groups. nih.gov The combination was also found to significantly increase the expression of the DNA damage marker γH2AX, indicating a potentiation of DNA damage. nih.gov

Clinical trials have further substantiated these preclinical findings. A Phase I trial in patients with recurrent ovarian or triple-negative breast cancer established the safety and preliminary efficacy of the combination. ascopubs.orgmedpath.comnih.gov The FABULOUS Phase III trial evaluated fluzoparib with or without apatinib versus standard chemotherapy in patients with HER2-negative metastatic breast cancer with germline BRCA mutations. larvol.com The results indicated that the combination of fluzoparib and apatinib significantly improved progression-free survival (PFS) compared to chemotherapy. larvol.com

| Clinical Trial Identifier | Phase | Cancer Type(s) | Key Findings |

| NCT03075462 | Phase I | Recurrent Ovarian Cancer, Triple-Negative Breast Cancer | The combination had an acceptable safety profile and showed promising clinical activity. ascopubs.orgmedpath.comnih.gov |

| FABULOUS (NCT04296370) | Phase III | HER2-Negative Metastatic Breast Cancer (gBRCA mutation) | Fluzoparib plus apatinib significantly reduced the risk of disease progression or death by 73% compared to standard chemotherapy (Median PFS: 11.0 vs 3.0 months). larvol.com |

| NCT04526832 | Phase II | Relapsed Ovarian Cancer | Comparing fluzoparib plus apatinib versus fluzoparib monotherapy. clinconnect.io |

| NCT05953048 | N/A | Stage III-IV Ovarian Cancer | An exploratory clinical study evaluating the efficacy and safety of the combination as maintenance therapy. careboxhealth.com |

The combination of fluzoparib with the chemotherapeutic agent paclitaxel (B517696) has also been explored, often in a three-drug regimen with apatinib. Preclinical studies in a gastric cancer PDX model showed that the triple combination of fluzoparib, apatinib, and paclitaxel led to remarkable antitumor responses without additional toxicity. nih.gov This suggests a synergistic interaction where fluzoparib enhances the cytotoxic effects of paclitaxel, while apatinib may contribute by inducing a more favorable tumor microenvironment for PARP inhibition.

Building on this preclinical rationale, a Phase I clinical trial (NCT03026881) was initiated to evaluate this triple combination in patients with advanced gastric and gastroesophageal junction (GEJ) adenocarcinoma who had failed platinum-based chemotherapy. ascopubs.orgasco.orgnih.gov The study found the combination to be well-tolerated and demonstrated notable activity in this patient population. ascopubs.orgnih.gov

| Clinical Trial Identifier | Phase | Cancer Type | Key Findings |

| NCT03026881 | Phase I | Advanced Gastric and Gastroesophageal Junction Adenocarcinoma | The triple combination of fluzoparib, apatinib, and paclitaxel was well-tolerated and showed activity. Of 36 evaluable patients, 12 had a confirmed partial response, and 13 had stable disease. The median progression-free survival was 4.9 months. ascopubs.orgnih.gov |

The combination of fluzoparib with the alkylating agent temozolomide (B1682018) is based on the principle of enhancing DNA damage. Temozolomide induces DNA lesions that are typically repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. By inhibiting PARP with fluzoparib, the repair of these lesions is hampered, leading to the accumulation of cytotoxic DNA double-strand breaks.

Preclinical studies have demonstrated this synergistic effect. In BRCA1 mutant cells, the combination of fluzoparib and temozolomide led to a significantly enhanced phosphorylation of γ-H2AX, a marker of DNA double-strand breaks, in a dose-dependent manner. nih.gov This indicates that fluzoparib can potentiate the DNA-damaging effects of temozolomide. nih.gov

This promising preclinical data has led to the initiation of clinical trials to evaluate this combination in patient populations that may benefit from this synergistic interaction. A Phase II clinical study is underway to assess the efficacy and safety of fluzoparib combined with temozolomide in primary glioblastoma. larvol.com Additionally, a Phase 1/2 study is evaluating the combination of fluzoparib, camrelizumab, and temozolomide in patients with advanced melanoma harboring homologous recombination pathway gene mutations. veeva.com

| Clinical Trial Identifier | Phase | Cancer Type | Rationale/Status |

| ChiCTR2200060227 | Phase II | Primary Glioblastoma | To evaluate the efficacy and safety of the combination. larvol.com |

| NCT04524452 | Phase 1/2 | Advanced Melanoma (with HR gene mutations) | Evaluating a triple combination of fluzoparib, camrelizumab (an immune checkpoint inhibitor), and temozolomide. veeva.com |

Fluzoparib with Dalpiciclib (B3323353) (CDK4/6 Inhibitor)

The combination of fluzoparib with the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor dalpiciclib is being investigated based on the rationale that inhibiting CDK4/6 can enhance the antitumor effects of PARP inhibitors. CDK4/6 inhibition is theorized to induce homologous recombination deficiency (HRD), thereby increasing the sensitivity of cancer cells to PARP inhibition.

A key clinical study evaluating this combination is a Phase Ib/II trial in patients with locally advanced or metastatic sarcoma (NCT05952128). The primary objective of the Phase II part of the study is to determine the objective response rate (ORR). Another clinical trial is exploring this combination for the treatment of platinum-resistant recurrent ovarian cancer.

While these trials are ongoing, detailed research findings on the efficacy, such as ORR and progression-free survival (PFS), have not yet been fully reported. The initial phase of the sarcoma study focused on determining the recommended Phase 2 dose (RP2D) and assessing safety.

Fluzoparib with Camrelizumab (PD-1 Inhibitor)

The combination of fluzoparib with the anti-PD-1 antibody camrelizumab is being explored to leverage the interplay between DNA damage repair and the immune system. Preclinical evidence suggests that PARP inhibitors can upregulate PD-L1 expression, potentially making tumors more susceptible to immune checkpoint blockade.

Several clinical trials are investigating this combination across different cancer types:

Advanced Melanoma: A Phase I/II trial (NCT05983237) is evaluating the efficacy of fluzoparib in combination with camrelizumab and the chemotherapy agent temozolomide in patients with advanced, metastatic melanoma harboring homologous recombination (HR) pathway gene mutations. veeva.com The primary endpoint of this study is the objective response rate (ORR). veeva.com Research indicates that HR mutations are frequently observed in metastatic melanoma, suggesting a potential role for PARP inhibitors in this patient population. veeva.com

HER2-Negative Breast Cancer: A Phase II neoadjuvant trial (NCT05576389) is assessing the efficacy and safety of fluzoparib combined with camrelizumab for germline BRCA-mutated HER2-negative early breast cancer. clinicaltrials.govclinicaltrials.govlarvol.com The primary outcome measure for this study is the rate of total pathological complete response (tpCR). clinicaltrials.gov

Recurrent/Metastatic Nasopharyngeal Carcinoma: A Phase II study is evaluating the efficacy and safety of this combination in patients who have progressed after first-line chemotherapy.

As these studies are ongoing, comprehensive data on their primary endpoints are not yet available.

Fluzoparib with Abiraterone (B193195) (Androgen Receptor Inhibitor)

The combination of fluzoparib with the androgen receptor inhibitor abiraterone is being investigated, particularly in prostate cancer. The scientific rationale is based on preclinical evidence of a synergistic effect between PARP inhibitors and androgen receptor inhibitors.

The FAST-PC trial (NCT05223582), a single-arm, multicenter, Phase II study, evaluated fluzoparib in combination with abiraterone and androgen deprivation therapy (ADT) as a neoadjuvant treatment for localized high-risk prostate cancer. nih.govnih.govclinicaltrials.govascopubs.orglarvol.com The primary endpoints were the pathological complete response (pCR) rate and the minimal residual disease (MRD) rate. nih.govnih.govclinicaltrials.gov

The trial met its primary endpoint, demonstrating promising antitumor activity. nih.govnih.gov The combination was found to have a manageable toxicity profile. nih.govnih.gov

| Efficacy Endpoint | Result (ITT Population) | 95% Confidence Interval (CI) |

|---|---|---|

| Pathological Complete Response (pCR) Rate | 9% | 2%–23% |

| Minimal Residual Disease (MRD) Rate | 37% | 22%–55% |

| Combined pCR/MRD Rate | 46% | 29%–63% |

| 2-Year Biochemical Progression-Free Survival Rate | 53% | N/A |

Fluzoparib with mFOLFIRINOX (Chemotherapy Regimen)

The combination of fluzoparib with the modified FOLFIRINOX (oxaliplatin, irinotecan, leucovorin, and fluorouracil) chemotherapy regimen has been studied in pancreatic cancer. The rationale is to combine the DNA-damaging effects of chemotherapy with PARP inhibition to enhance tumor cell killing.

Two key studies have provided initial findings:

A Phase 1 study (NCT04425876) evaluated perioperative fluzoparib plus mFOLFIRINOX in patients with resectable pancreatic adenocarcinoma. researchgate.net The study aimed to assess safety, tolerability, and the rate of complete tumor removal (R0 resection). researchgate.net

A Phase 1b study (NCT04228601) investigated first-line fluzoparib plus mFOLFIRINOX followed by fluzoparib maintenance in patients with locally advanced or metastatic pancreatic adenocarcinoma. nih.gov

These studies have shown encouraging preliminary antitumor activity and a manageable safety profile. researchgate.netnih.gov

| Study Population | Efficacy Endpoint | Result | 95% Confidence Interval (CI) |

|---|---|---|---|

| Resectable Pancreatic Adenocarcinoma (NCT04425876) | R0 Resection Rate | 100% (in surgically resected patients) | 63.1%–100.0% |

| Locally Advanced/Metastatic Pancreatic Adenocarcinoma (NCT04228601, 60 mg cohort) | Objective Response Rate (ORR) | 50.0% | 26.0%–74.0% |

| Disease Control Rate (DCR) | 94.4% | 72.7%–99.9% |

Fluzoparib with QL1101 (Bevacizumab biosimilar)

Fluzoparib is being studied in combination with QL1101, a biosimilar to the anti-angiogenic drug bevacizumab. This combination aims to capitalize on the synergistic effects of inhibiting both DNA repair and tumor blood vessel formation.

A prospective, single-arm, Phase II clinical trial (NCT05462879) is evaluating the efficacy and safety of fluzoparib combined with QL1101 as maintenance treatment. clinicaltrials.govcenterwatch.com The study enrolls patients with advanced high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who have responded to first-line platinum-based chemotherapy with QL1101. clinicaltrials.govcenterwatch.com

The primary endpoint of this ongoing study is progression-free survival (PFS). As the trial is still in progress, detailed results on antitumor responses are not yet available.

Impact of Combination Therapies on Antitumor Responses and Safety

The combination of fluzoparib with other anticancer agents aims to enhance antitumor responses and overcome potential resistance mechanisms. Early clinical data from various trials suggest that these combination regimens can lead to promising efficacy with generally manageable safety profiles.

Antitumor Responses:

In high-risk localized prostate cancer, the combination of fluzoparib with abiraterone resulted in a pathological response (pCR or MRD) rate of 46% and a 2-year biochemical progression-free survival rate of 53%. nih.govnih.gov

For resectable pancreatic adenocarcinoma, neoadjuvant fluzoparib with mFOLFIRINOX led to an R0 resection rate of 100% among patients who underwent surgery. researchgate.net

In locally advanced or metastatic pancreatic cancer, the addition of fluzoparib to mFOLFIRINOX achieved an objective response rate of 50.0% and a disease control rate of 94.4% in the 60 mg cohort of a phase 1b study. nih.gov

For other combinations, such as with dalpiciclib, camrelizumab, and QL1101, clinical trials are ongoing, and mature efficacy data are awaited.

Safety:

The safety profiles of fluzoparib combination therapies are consistent with the known toxicities of the individual agents. No unexpected safety signals have been reported in the available data.

| Combination Therapy | Cancer Type | Common Grade ≥3 Adverse Events |

|---|---|---|

| Fluzoparib + Abiraterone | Prostate Cancer | Anemia, Hypokalemia, Liver Dysfunction ascopubs.org |

| Fluzoparib + mFOLFIRINOX | Pancreatic Cancer | Decreased Neutrophil Count, Decreased White Blood Cell Count, Hypokalemia, Anemia researchgate.net |

Biomarkers for Fluzoparib Sensitivity and Patient Selection

Homologous Recombination Deficiency (HRD) Status

Homologous recombination is a critical DNA repair pathway, and its deficiency (HRD) renders cancer cells highly susceptible to PARP inhibitors like Fluzoparib. This "synthetic lethality" is a cornerstone of Fluzoparib's mechanism of action. Preclinical studies have shown that Fluzoparib preferentially inhibits the proliferation of HR-deficient cells and sensitizes both HR-deficient and HR-proficient cells to cytotoxic agents nih.gov.

BRCA1/2 Gene Mutations (Germline and Somatic)

Mutations in the Breast Cancer susceptibility genes 1 and 2 (BRCA1 and BRCA2) are the most well-established biomarkers for sensitivity to PARP inhibitors. These genes are integral components of the homologous recombination repair pathway.

Another phase III trial, the FABULOUS study, evaluated Fluzoparib alone or in combination with apatinib (B926) in patients with HER2-negative metastatic breast cancer harboring a germline BRCA mutation. larvol.com Compared to standard chemotherapy, both Fluzoparib monotherapy and the combination therapy significantly improved progression-free survival, reducing the risk of disease progression by 51% and 73%, respectively. larvol.com

Table 1: Efficacy of Fluzoparib in Patients with Germline BRCA1/2 Mutations

| Clinical Trial | Cancer Type | Key Findings |

|---|---|---|

| Phase II (NCT03509636) | Platinum-Sensitive Recurrent Ovarian Cancer | ORR: 69.9%; Median PFS: 12.0 months. nih.govresearchgate.net |

Other DNA Damage Repair (DDR) Gene Alterations (e.g., PALB2, ATM, FANCA)

Beyond BRCA1/2, alterations in other genes involved in the DNA damage response (DDR) pathway can also confer sensitivity to PARP inhibitors.

PALB2 : The Partner and Localizer of BRCA2 (PALB2) gene plays a crucial role in the homologous recombination pathway. A clinical trial is currently underway to evaluate Fluzoparib as a maintenance treatment for patients with metastatic pancreatic cancer who have a germline BRCA or PALB2 mutation and have not progressed on first-line platinum-based chemotherapy. veeva.com This indicates that PALB2 mutations are considered a strong candidate biomarker for Fluzoparib sensitivity.

ATM : The Ataxia-Telangiectasia Mutated (ATM) gene is another key player in the DNA damage response. While direct clinical data for Fluzoparib in ATM-mutated tumors is emerging, preclinical studies with other PARP inhibitors have shown that loss of ATM function can increase sensitivity to PARP inhibition. nih.govmdpi.com This suggests that ATM alterations may also predict response to Fluzoparib.

FANCA : The Fanconi Anemia Complementation Group A (FANCA) gene is part of the Fanconi anemia pathway, which is involved in DNA repair. Preclinical and clinical evidence with other PARP inhibitors has demonstrated that mutations in FANCA can sensitize cancer cells to these agents. nih.gov For instance, a patient with a germline FANCA-mutated relapsed epithelial ovarian cancer showed a significant clinical benefit from the PARP inhibitor niraparib. nih.gov This provides a rationale for investigating FANCA mutations as a predictive biomarker for Fluzoparib.

A study on non-small cell lung cancer (NSCLC) cells without BRCA1/2 mutations found that Fluzoparib increased radiation sensitivity and that these cells had high mutation frequencies in other DDR genes, including CHEK2, ATR, and RAD50. researchgate.net

HRD Assays and their Clinical Utility

Homologous Recombination Deficiency (HRD) assays are designed to identify tumors with a deficient HRR pathway, regardless of the specific underlying genetic alteration. These assays often measure genomic instability, or "genomic scars," that result from a defective HRR system. The clinical utility of HRD assays lies in their ability to expand the population of patients who may benefit from PARP inhibitors beyond those with BRCA1/2 mutations. A prospective, single-center, single-arm, phase 2 study is evaluating the efficacy and safety of Fluzoparib in combination with another agent as maintenance treatment in patients with advanced ovarian cancer following a response to first-line platinum-based chemotherapy, with HRD status likely being a key biomarker for patient selection and response assessment. clinicaltrials.gov

Non-Genomic Biomarkers

While genomic alterations are the primary biomarkers for Fluzoparib sensitivity, research is ongoing to identify non-genomic markers that can further refine patient selection.

Molecular Signatures and Expression Profiles

Gene expression signatures, which are unique patterns of gene activity, hold promise for predicting response to cancer therapies. nih.govmdpi.com The development of a robust gene expression signature for Fluzoparib could identify responsive tumors that may not be captured by single-gene mutation testing. nih.gov Preclinical research has shown that Fluzoparib induces G2/M cell cycle arrest and apoptosis in HR-deficient cells, and understanding the molecular profiles associated with these cellular responses could lead to the development of predictive expression signatures. nih.gov

Circulating Tumor DNA (ctDNA) Analysis for Predictive Markers

Circulating tumor DNA (ctDNA) is a non-invasive biomarker that can be detected in the blood of cancer patients. mdpi.comonclive.com Analysis of ctDNA allows for the real-time monitoring of tumor genetics and can be used to detect mutations that confer sensitivity or resistance to treatment. nih.govnih.gov While specific data for Fluzoparib is still emerging, the use of ctDNA to track HRD status and specific DDR gene mutations is a promising area of investigation for predicting and monitoring response to Fluzoparib therapy. onclive.com The dynamic nature of ctDNA could provide early indications of treatment efficacy or the development of resistance, allowing for timely adjustments to therapeutic strategies. nih.gov

Challenges in Biomarker Identification and Validation

The successful clinical implementation of Fluzoparib, like other PARP inhibitors, is intrinsically linked to the ability to accurately identify patients who are most likely to benefit from the therapy. While germline BRCA1/2 mutations are the most established biomarkers, significant challenges remain in the broader identification and validation of predictive biomarkers for Fluzoparib sensitivity. aacrjournals.orgnih.gov These challenges span from biological complexity and technical assay limitations to the rigorous process of clinical validation.

A primary challenge is overcoming the limitations of BRCA1/2 mutations as the sole predictive biomarker. nih.gov While effective, a significant portion of tumors without BRCA1/2 mutations still exhibit deficiencies in homologous recombination repair (HRD) and may respond to PARP inhibition. nih.gov This necessitates the development and validation of more comprehensive biomarkers that can identify a wider patient population sensitive to Fluzoparib. The exploration of markers for homologous recombination deficiency, such as high loss of heterozygosity (LOH), is an ongoing area of research for PARP inhibitors. onclive.com

Furthermore, the development of resistance to PARP inhibitors presents another layer of complexity. Identifying biomarkers that can predict or detect emergent resistance is crucial for patient management. This involves understanding diverse resistance mechanisms, which can include the restoration of homologous recombination function or changes in drug efflux pumps.

The technical validation of any potential biomarker is a formidable hurdle. techtarget.com Key challenges include:

Reproducibility and Standardization: Assays used to detect biomarkers must be robust, reproducible across different laboratories, and standardized to ensure consistent patient stratification. techtarget.commdpi.com Inconsistent results from different platforms or methodologies can hinder clinical adoption. mdpi.com

Clinical Relevance and Validation: A biomarker must be rigorously validated through well-designed clinical trials to demonstrate its predictive power for Fluzoparib efficacy. nih.govnih.gov This is a lengthy and expensive process requiring large, well-characterized patient cohorts. nih.gov Many promising candidate biomarkers identified in preclinical stages fail to demonstrate clinical utility. nih.gov

Biological Complexity: The intricate and often redundant nature of DNA repair pathways makes it difficult to rely on a single biomarker. nih.gov A tumor's response to Fluzoparib is likely influenced by a complex interplay of genetic and epigenetic factors, making a single-analyte approach insufficient. nih.gov The intrinsic variability in protein expression among individuals further complicates the identification of disease-specific markers. researchgate.net

For combination therapies, such as Fluzoparib with anti-angiogenic agents, the challenge is amplified. It requires the identification of biomarkers that can predict synergy and patient response to the combined regimen, not just the individual agents. nih.gov For instance, research has suggested PARP1 p-Y907 as a potential biomarker to stratify patients for combination treatments involving PARP inhibitors, but this requires extensive validation. nih.gov

The table below summarizes some of the key challenges in the identification and validation of biomarkers for Fluzoparib.

| Challenge Category | Specific Issues | Relevance to Fluzoparib |

| Biological Complexity | Tumor heterogeneity; multiple DNA repair pathways; development of acquired resistance. | Moving beyond BRCA1/2 mutations to identify other HRD-positive tumors; predicting which patients will develop resistance. |

| Assay Development | Lack of standardized and reproducible assays for novel biomarkers (e.g., HRD scores). techtarget.commdpi.com | Ensuring consistent and reliable identification of eligible patients across different clinical sites and laboratories. |

| Clinical Validation | High cost and long duration of prospective clinical trials; need for large patient cohorts. nih.gov | Establishing the clinical utility of new biomarkers to expand patient access and justify inclusion in treatment guidelines. |

| Combination Therapies | Identifying biomarkers that predict synergistic effects and patient benefit from multi-drug regimens. researchgate.net | Optimizing patient selection for trials combining Fluzoparib with other agents like Apatinib or chemotherapy. nih.gov |

| Regulatory Hurdles | Stringent requirements from regulatory bodies for approval of companion diagnostics. nih.govcrownbio.com | Ensuring any new biomarker test meets the rigorous standards for accuracy and reliability required for clinical decision-making. |

Ultimately, future progress with Fluzoparib will depend on overcoming these challenges. This will likely involve a multi-faceted approach, integrating genomic, transcriptomic, and proteomic data to develop more sophisticated, multi-gene signature biomarkers. nih.gov Collaborative efforts between academia, industry, and regulatory agencies are essential to streamline the validation process and bring novel predictive biomarkers into routine clinical practice. nih.gov

Advanced Research Topics and Future Perspectives of Fluzoparib

Potential in Novel Cancer Indications

Research into fluzoparib extends to its potential therapeutic application in various cancer types beyond its current approvals. Multiple myeloma, lung adenocarcinoma, and melanoma are among the novel indications being actively investigated.

In the context of multiple myeloma (MM), fluzoparib is under investigation as a dual-target inhibitor. frontiersin.orgpharmakb.com This approach aims to address the high clonal heterogeneity and genomic complexity of MM, where single-target drugs often have limited efficacy and can lead to drug resistance. pharmakb.com

For lung adenocarcinoma, fluzoparib has shown promising outcomes in early-phase clinical trials. These trials have explored its use as a radiosensitizer and in combination therapies. Preclinical studies have further supported the radiosensitization effect of fluzoparib in non-small cell lung cancer (NSCLC) cell lines and xenograft models.

In melanoma, a clinical trial (NCT05983237) is currently evaluating the efficacy of fluzoparib in combination with camrelizumab and temozolomide (B1682018) for advanced metastatic melanoma patients harboring homologous recombination (HR) pathway gene mutations or alterations. The rationale for this investigation stems from the observation that HR mutations/alterations are relatively common in metastatic melanoma, suggesting that PARP inhibitors could hold significant clinical value for a substantial portion of these patients.

Exploration of Dual-Target Inhibition

Fluzoparib's mechanism of action is being explored beyond its established role as a PARP inhibitor to include dual-target inhibition, specifically of PARP1/2 and the proteasome. Computational-aided drug discovery techniques have identified fluzoparib as a potential dual inhibitor of both PARP1 and the proteasome. frontiersin.orgpharmakb.com Inhibition of the proteasome's protein degradation function by fluzoparib can induce cell apoptosis. frontiersin.org Studies at the enzyme, cellular, and animal levels have explored this dual-target inhibition effect and its impact on tumor killing, providing a theoretical and experimental basis for the development of multi-target inhibitory drugs for cancers such as multiple myeloma. pharmakb.com

Radiosensitization Mechanisms and Clinical Applications

Fluzoparib has demonstrated the ability to increase the sensitivity of cancer cells to radiation therapy, a phenomenon known as radiosensitization. This effect has been observed in preclinical studies involving non-small cell lung cancer (NSCLC) cells, including those without BRCA1/2 mutations.